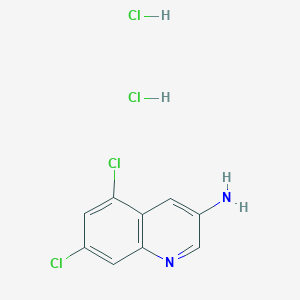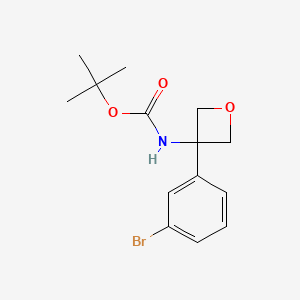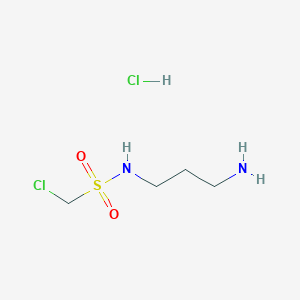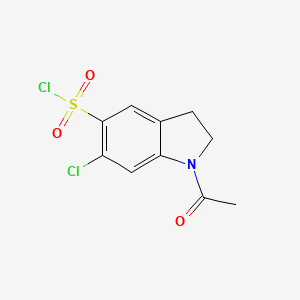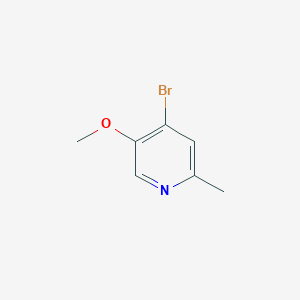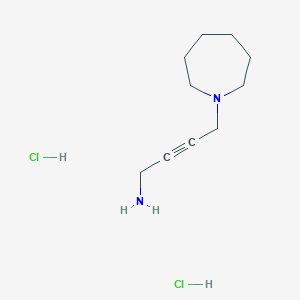
4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride
Descripción general
Descripción
4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The InChI code for 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride is 1S/C10H22N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-11H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride serves as a versatile precursor in the synthesis of complex molecular structures, including dibenz[c,e]azepines and azepines. Enantioselective routes have been developed for secondary amines featuring axial chirality, highlighting its utility in stereochemical control (Pira, Wallace, & Graham, 2009). Furthermore, reactions of heterocumulenes with organometallic reagents have been explored for structural transformations, showcasing its potential in forming diverse heterocyclic compounds (Shagun & Nedolya, 2015).
Ionic Liquids and Green Chemistry
Azepane, a closely related compound, has been utilized to synthesize a new family of room-temperature ionic liquids. These transformations mitigate disposal issues associated with azepane's production in the polyamide industry, demonstrating its relevance in environmental sustainability (Belhocine et al., 2011).
Antibacterial and Antifungal Activities
Newly synthesized azepine derivatives, such as 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, have shown promising in vitro antimicrobial activity against various pathogens, including Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This indicates the potential pharmaceutical applications of compounds derived from 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride (Demchenko et al., 2020).
Molecular Structure and Reactivity
Studies on the hydrogen-bonding patterns in enaminones derived from azepan and its analogs have provided insights into the structural and reactivity characteristics of these compounds. Such research aids in understanding the fundamental chemical properties and potential applications in various fields (Balderson et al., 2007).
Propiedades
IUPAC Name |
4-(azepan-1-yl)but-2-yn-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-2,4-5,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZSTCHIZHFFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



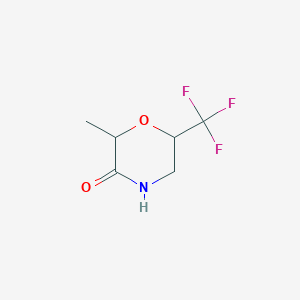
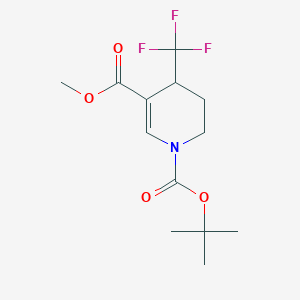
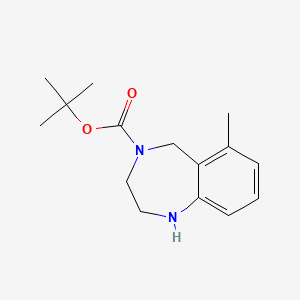
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
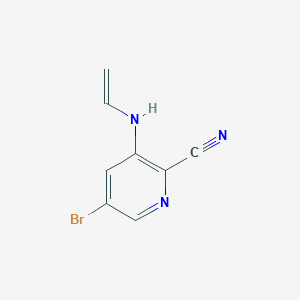
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)
